Dimesna

Description

Properties

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The chemical structure and properties of Dimesna

An In-depth Technical Guide to Dimesna: Chemical Structure, Properties, and Core Methodologies

This guide provides a comprehensive technical overview of Dimesna (BNP-7787), a pivotal cytoprotective agent. We will delve into its chemical architecture, mechanisms of action, and the critical experimental methodologies that underpin its development and clinical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important compound.

Introduction: The Rationale for Dimesna

Dimesna, chemically known as disodium 2,2'-dithiobis(ethanesulfonate), is the disulfide dimer and prodrug of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] Its development was driven by the need to mitigate the severe urothelial toxicity, specifically hemorrhagic cystitis, associated with oxazaphosphorine chemotherapeutic agents like ifosfamide and cyclophosphamide.[3][4] These anticancer drugs produce a highly reactive metabolite, acrolein, which accumulates in the bladder and causes significant damage.[3][5] Dimesna serves as a stable circulatory precursor that is metabolically activated to Mesna specifically within the renal system, delivering the active thiol-based detoxifying agent precisely where it is needed.[6][7] This targeted delivery mechanism is a cornerstone of its clinical utility and safety profile. Beyond uroprotection, Dimesna has demonstrated nephroprotective effects against platinum-based agents and exhibits intriguing activity as a disulfide bond-disrupting agent, opening new avenues for research.[1][8][9]

Chemical Identity and Physicochemical Properties

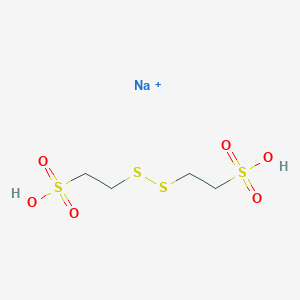

Dimesna is a symmetrical disulfide molecule, comprising two ethanesulfonate units linked by a disulfide bridge. This structure is critical to its function as a stable prodrug that can be readily reduced in the biological environment.[8]

Caption: Chemical Structure of Dimesna.

The key physicochemical properties of Dimesna are summarized in the table below. Its nature as a disodium salt of a strong sulfonic acid dictates its high polarity and aqueous solubility, which are essential for its intravenous administration and pharmacokinetic profile.

| Property | Value / Description | Significance |

| IUPAC Name | disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | Unambiguous chemical identifier. |

| Synonyms | Mesna disulfide, BNP7787, Tavocept | Common names used in literature and clinical trials.[8][10] |

| Molecular Formula | C₄H₈Na₂O₆S₄ | Defines the elemental composition. |

| Molecular Weight | 326.34 g/mol | Important for all stoichiometric calculations and solution preparation.[11] |

| pKa | < 1 (Estimated) | The sulfonic acid groups are strongly acidic, ensuring the molecule is fully ionized at physiological pH. |

| logP (Octanol/Water) | < -2.0 (Estimated) | Indicates very high hydrophilicity, consistent with its inability to passively cross cell membranes.[12] |

| Aqueous Solubility | High (Soluble in water) | Enables formulation for intravenous administration.[12][13] |

| Appearance | White hygroscopic powder.[14] | Basic physical property for material handling. |

Pharmacodynamics and Mechanism of Action

Dimesna's therapeutic effects are multifaceted, stemming from its conversion to the active thiol compound, Mesna, and its intrinsic activity as a disulfide bond-disrupting agent.

Metabolic Activation and Uroprotection

The primary mechanism of Dimesna is its function as a prodrug. In the bloodstream, Mesna is rapidly oxidized to the more stable Dimesna.[2][7] Dimesna circulates systemically without significant interaction until it reaches the kidneys. Here, it is filtered by the glomerulus and subsequently taken up by renal tubular cells.[6] Within these cells, enzymatic systems, primarily involving glutathione reductase and the thioredoxin system, reduce the disulfide bond of Dimesna, releasing two molecules of active Mesna.[6][8] This newly formed Mesna is then secreted into the renal tubules and concentrated in the urine, where it neutralizes the urotoxic metabolite acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is safely excreted.[3][4][5]

Nephroprotection and Modulation of Signaling Pathways

Beyond its role in uroprotection, Dimesna has been shown to mitigate the nephrotoxicity of platinum-based drugs like cisplatin.[8] Furthermore, as a disulfide bond-disrupting agent (DDA), Dimesna can interfere with the structural integrity of proteins rich in extracellular disulfide bonds, such as the HER-family of receptor tyrosine kinases (e.g., EGFR, HER2).[1][9] Overexpression of these receptors is a hallmark of many cancers. By disrupting the disulfide bonds necessary for proper receptor folding and conformation in the endoplasmic reticulum (ER), DDAs can induce ER stress and trigger the Unfolded Protein Response (UPR).[9] This leads to the downregulation of these key oncogenic drivers and suppression of downstream pro-survival signaling, such as the Akt pathway.[9]

Caption: Dimesna's dual mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of Dimesna is integral to its efficacy and safety. Following intravenous administration, it is rapidly distributed, with Mesna being quickly oxidized to Dimesna in the plasma.

| Parameter | Mean Value (± SD) | Significance | Reference |

| t½ (Dimesna) | 1.29 ± 0.6 hours | The elimination half-life of the prodrug in plasma. | [15] |

| Mean Residence Time (MRT) | 6.68 ± 1.05 hours | The average time the molecule stays in the body. | [15] |

| Renal Clearance (ClR) | 0.157 ± 0.156 L/hr·kg | Rate of clearance from the body via the kidneys. | [15] |

| Fraction Excreted (Urine) | 0.482 ± 0.25 (as Dimesna) | Represents the significant portion of the dose that is eliminated through the kidneys, enabling its targeted action. | [15] |

Synthesis and Experimental Methodologies

The synthesis of Dimesna and its quantification in biological matrices require precise and validated protocols. The following sections provide actionable methodologies for the synthesis and analysis of Dimesna.

Protocol 1: Synthesis of Dimesna

This protocol describes a common synthetic route starting from 1,2-dibromoethane. The causality behind this multi-step synthesis is to first install the water-soluble sulfonate group, then introduce a thiol precursor, and finally perform a controlled oxidation to form the desired disulfide bridge.

Caption: Synthetic workflow for Dimesna.

Step 1: Synthesis of Sodium 2-bromoethanesulfonate [3][14]

-

To a 5-L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add 1,2-dibromoethane (3.3 moles), 95% ethanol (1250 mL), and water (450 mL).

-

Heat the mixture to boiling with vigorous stirring.

-

Prepare a solution of anhydrous sodium sulfite (1.0 mole) in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over 2 hours.

-

Continue to reflux for an additional 2 hours after the addition is complete.

-

Reconfigure the apparatus for distillation and remove the ethanol and excess 1,2-dibromoethane.

-

Evaporate the remaining aqueous solution to dryness.

-

Extract the resulting solid with boiling 95% ethanol (2 L) to separate the product from sodium bromide and unreacted sodium sulfite.

-

Cool the ethanol extract to crystallize the sodium 2-bromoethanesulfonate.

Step 2: Synthesis of Mesna (Sodium 2-mercaptoethanesulfonate) [14][16] This step involves the introduction of a thiol group, often via a protected intermediate like a Bunte salt or trithiocarbonate, followed by hydrolysis.

-

Dissolve sodium 2-bromoethanesulfonate in an aqueous solution.

-

React with a sulfur nucleophile such as sodium trithiocarbonate or thiourea.

-

Hydrolyze the intermediate under acidic or basic conditions to yield 2-mercaptoethanesulfonic acid.

-

Carefully neutralize the solution with sodium hydroxide to a pH of ~6.5-7.0 to obtain Mesna.

Step 3: Oxidation of Mesna to Dimesna [10]

-

Dissolve the synthesized Mesna in water.

-

Adjust the pH of the solution to 9.0 using 1N sodium hydroxide. The alkaline pH facilitates the deprotonation of the thiol to the thiolate anion, which is more readily oxidized.

-

Bubble oxygen gas through the stirred solution for 48 hours at room temperature. This controlled, gentle oxidation minimizes side reactions.

-

Monitor the reaction completion by LC-MS.

-

Concentrate the aqueous solution under reduced pressure and crystallize the Dimesna product.

Protocol 2: Quantification of Dimesna and Mesna in Human Plasma by LC-MS/MS

This protocol provides a robust method for the differential quantification of the prodrug (Dimesna) and the active drug (Mesna). The key challenge is the instability of Mesna, which readily oxidizes to Dimesna ex vivo. Therefore, rapid sample processing is critical.

1. Materials and Reagents:

-

Human plasma (K₂EDTA anticoagulant)

-

Dimesna and Mesna analytical standards

-

Internal Standard (IS), e.g., p-aminobenzoic acid[11]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium borohydride (for total Mesna analysis)

2. Sample Preparation:

-

Thaw plasma samples on ice to minimize oxidation.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of IS working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to stabilize the thiol group of Mesna.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis. This fraction contains "free Mesna" and Dimesna.

-

(Optional for Total Mesna): To a separate 100 µL plasma aliquot, add a reducing agent like sodium borohydride to quantitatively convert all Dimesna to Mesna before protein precipitation. This allows for the determination of total Mesna (free + Dimesna-derived).[11]

3. LC-MS/MS Conditions: [17]

-

LC System: UPLC/HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient starting at high aqueous content (e.g., 98% A) and ramping to high organic content (e.g., 95% B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI), typically in negative mode.

-

MRM Transitions:

-

Mesna: Monitor the transition for the deprotonated molecule [M-H]⁻.

-

Dimesna: Monitor the transition for the [M-2Na]²⁻ or [M-H]⁻ ion.

-

IS: Monitor the specific transition for the chosen internal standard.

-

4. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

-

Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.

Protocol 3: In Vitro Dimesna Reduction Assay

This assay validates the core bioactivation mechanism of Dimesna. It measures the conversion of Dimesna to Mesna in the presence of a biologically relevant enzymatic system, such as liver or kidney subcellular fractions.

1. Materials and Reagents:

-

Dimesna

-

Rat or human liver S9 fraction (contains cytosolic enzymes)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

LC-MS/MS system as described in Protocol 2.

2. Assay Procedure:

-

Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm to 37°C.

-

In microcentrifuge tubes, add the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL).

-

Add the Dimesna solution to initiate the reaction (e.g., to a final concentration of 10 µM). Include control incubations without S9 fraction and without the NADPH system to measure non-enzymatic and NADPH-independent reduction, respectively.

-

Incubate the reactions in a shaking water bath at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of Mesna using the LC-MS/MS method described in Protocol 2.

3. Data Analysis:

-

Plot the concentration of Mesna formed over time.

-

Calculate the initial rate of formation to determine the kinetics of Dimesna reduction.

Clinical Applications and Future Directions

Dimesna's primary, well-established application is as a uroprotectant during high-dose ifosfamide and cyclophosphamide chemotherapy.[3][4] Clinical trials have also explored its role in mitigating cisplatin- and paclitaxel-induced toxicities.[18] The discovery of its activity as a disulfide bond-disrupting agent suggests potential applications as a direct or adjuvant anticancer agent in tumors overexpressing receptors like EGFR or HER2, a promising area for future research.[1][9]

Conclusion

Dimesna is a rationally designed prodrug that exemplifies the principle of targeted drug delivery. Its chemical structure, a stable disulfide, allows it to circulate safely until it reaches the kidneys, where it is metabolically cleaved to release the active uroprotectant, Mesna. This elegant mechanism minimizes systemic toxicity while maximizing efficacy at the target site. Supported by robust analytical and experimental methodologies, our understanding of Dimesna continues to evolve, revealing novel mechanisms and potential therapeutic applications beyond its original design.

References

-

Shaw, P. J., & Lee, R. E. (1986). Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 233-240. [Link]

-

Marvel, C. S., & Sparberg, M. S. (1927). ETHANESULFONIC ACID, 2-BROMO-, SODIUM SALT. Organic Syntheses, 7, 42. [Link]

-

Ormstad, K., Orrenius, S., Låstbom, T., Uehara, N., Pohl, J., Stekar, J., & Brock, N. (1983). Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. Cancer research, 43(1), 333-338. [Link]

-

Ghandforoush-Sattari, M., Zand, N., & Honarmand, M. (2012). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of reports in pharmaceutical sciences, 1(1), 29. [Link]

- Google Patents. (2020).

-

Shaw, I. C., & Weeks, M. S. (1998). Reduction of dimesna to mesna by the isolated perfused rat liver. Drug metabolism and disposition, 26(10), 971-975. [Link]

-

ClinicalTrials.gov. (2013). Dimesna in Treating Patients With Solid Tumors Who Are Undergoing Treatment With Cisplatin and Paclitaxel. NCT00003569. [Link]

-

Salman, D., et al. (2016). New investigations into the stability of Mesna using LC-MS/MS and NMR. Current clinical pharmacology, 11(1), 66-73. [Link]

-

Salman, D., et al. (2015). New investigations into the stability of Mesna using LC-MS/MS and NMR. ResearchGate. [Link]

-

Goren, M. P., et al. (2012). Pharmacokinetics and Therapeutic Uses of Mesna. Scholarship@Western. [Link]

-

Marvel, C. S., & Bailey, C. F. (1927). TAURINE. Organic Syntheses, 7, 94. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Dimesna. Retrieved from [Link]

-

Reddy, V., & Winston, N. R. (2024). Mesna. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Kazi, A., et al. (2017). Disulfide bond disrupting agents activate the unfolded protein response in EGFR-and HER2-positive breast tumor cells. Oncotarget, 8(10), 16247. [Link]

-

Blomgren, H., Hallström, M., & Hillgren, H. (1991). Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer. Anticancer research, 11(2), 773-776. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Dao, T. P., & Nguyen, T. H. (2018). Synthesis scheme of mesna from 1, 2-dichloroethane by alkyl trithiocarbonate approach. Vietnam Journal of Chemistry, 56(5), 612-615. [Link]

-

Atik, E., et al. (2014). The Protective Role of Mesna in Renal Toxicity Associated with Radiotherapy in Rats. DergiPark. [Link]

-

Winston, N. R., & Reddy, V. (2024). Mesna. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Trapp, S. (2020). Calculation of Physicochemical Properties. In Bioaccumulation of Xenobiotic Compounds (pp. 53-98). Springer, Cham. [Link]

-

Patsnap Synapse. (2024). What is Dimesna used for?. Retrieved from [Link]

-

Kurowski, V., & Wagner, T. (1993). Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3-and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy. Cancer chemotherapy and pharmacology, 33(1), 36-42. [Link]

Sources

- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 9. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchke.kingston.ac.uk [researchke.kingston.ac.uk]

- 13. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]

- 15. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimesna (BNP7787) in Preclinical Cancer Research

This guide provides a comprehensive technical overview of Dimesna (BNP7787), a chemoprotective agent, for researchers, scientists, and drug development professionals. It delves into the core scientific principles, methodologies, and data interpretation essential for effectively evaluating Dimesna in a preclinical cancer research setting.

Introduction: The Rationale for a Chemoprotective Strategy

The efficacy of many potent chemotherapeutic agents, such as platinum-based compounds (e.g., cisplatin) and taxanes, is often limited by their significant off-target toxicities. These adverse effects can lead to dose reductions, treatment delays, or discontinuation of therapy, ultimately compromising patient outcomes. Dimesna (BNP7787) has been developed as a cytoprotective agent designed to mitigate the harmful side effects of chemotherapy on healthy tissues without compromising the antitumor efficacy of the co-administered drugs.[1][2] Dimesna is the disulfide form of mesna, a compound known for its uroprotective effects.[3][4][5]

Part 1: Core Directive - Understanding the Science of Dimesna

Mechanism of Action: A Tale of Two Molecules

Dimesna itself is a stable and relatively inert disulfide molecule in the systemic circulation.[3][4] Its therapeutic activity is unlocked through a targeted bioactivation process primarily within the kidneys.[2][6][7]

-

Systemic Inertness: In the bloodstream, Dimesna (disodium 2,2′-dithio-bis-ethane sulfonate) remains largely intact, preventing widespread, non-specific interactions with chemotherapeutic agents that could neutralize their anticancer effects.

-

Renal Activation: Upon reaching the kidneys, Dimesna is reduced to its active thiol form, mesna (sodium 2-mercaptoethane sulfonate).[3][4][5] This conversion is a critical aspect of its targeted protective mechanism.

-

Detoxification of Chemotherapy Byproducts: The free thiol group of mesna is highly reactive and effectively neutralizes toxic metabolites of chemotherapeutic agents.[1][5] For instance, it can bind to and inactivate acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, and can also form non-toxic complexes with platinum compounds like cisplatin, thereby reducing their nephrotoxicity.[1][8]

A key aspect of Dimesna's mechanism in mitigating cisplatin-induced nephrotoxicity involves its interaction with gamma-glutamyl transpeptidase (GGT). The GGT pathway is implicated in the toxification of cisplatin in the kidneys. Dimesna-derived mesna can form conjugates that are not substrates for GGT, and mesna-disulfide heteroconjugates can act as potent inhibitors of GGT, further protecting the kidneys.[8]

Caption: Mechanism of Dimesna bioactivation and chemoprotection.

Part 2: Scientific Integrity & Logic - Preclinical Evaluation Strategies

A robust preclinical evaluation of Dimesna is essential to characterize its efficacy and safety profile. This involves a combination of in vitro and in vivo studies designed to assess its cytoprotective effects and its impact on the anticancer activity of chemotherapeutic agents.

In Vitro Assessment: Cellular Models of Toxicity and Efficacy

In vitro assays provide a controlled environment to investigate the direct cellular effects of Dimesna and its interactions with chemotherapeutic drugs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

Experimental Protocol: MTT Assay for Dimesna and Cisplatin Co-treatment

-

Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Preparation: Prepare serial dilutions of Dimesna and the chemotherapeutic agent (e.g., cisplatin) in culture medium.

-

Treatment:

-

Control Groups: Wells with untreated cells and wells with vehicle control.

-

Single-Agent Groups: Treat cells with varying concentrations of Dimesna alone and the chemotherapeutic agent alone.

-

Combination Group: Treat cells with the chemotherapeutic agent in the presence of varying concentrations of Dimesna.

-

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Treatment | IC50 (µM) |

| A549 (NSCLC) | Cisplatin | 8.5 |

| A549 (NSCLC) | Cisplatin + Dimesna (100 µM) | 9.1 |

| OVCAR-3 (Ovarian) | Cisplatin | 5.2 |

| OVCAR-3 (Ovarian) | Cisplatin + Dimesna (100 µM) | 5.8 |

Note: The above data is hypothetical and for illustrative purposes. Actual IC50 values must be determined experimentally.

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents kill cancer cells. It is crucial to demonstrate that Dimesna does not interfere with this process. The Annexin V assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[12][13][14][15]

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Treatment: Treat cancer cells (e.g., ovarian cancer cell line OVCAR-3) with the chemotherapeutic agent with and without Dimesna for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[12]

-

Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[15][16]

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for assessing apoptosis using Annexin V staining.

In Vivo Evaluation: Xenograft Models

Animal models are indispensable for evaluating the systemic effects of Dimesna on chemotherapy-induced toxicity and its impact on tumor growth in a more complex biological system.[17][18]

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[18] For CDX models, human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Xenograft Model for Tumor Growth Inhibition

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., non-small cell lung cancer A549 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[19] Measure tumor volume and mouse body weight regularly.[19][20]

-

Treatment Groups: Randomize mice into the following groups:

-

Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., intravenous or intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors.[24]

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Hypothetical Tumor Growth Inhibition Data

| Treatment Group | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Dimesna (100 mg/kg) | 1450 ± 230 | 3.3 |

| Cisplatin (5 mg/kg) | 750 ± 150 | 50 |

| Cisplatin (5 mg/kg) + Dimesna (100 mg/kg) | 720 ± 160 | 52 |

Note: The above data is hypothetical and for illustrative purposes. Actual TGI values must be determined experimentally.

Part 3: Visualization & Formatting

Signaling Pathway Diagram

Caption: Dimesna's targeted activation and detoxification pathway in the kidney.

Experimental Workflow Diagram

Caption: Integrated workflow for the preclinical evaluation of Dimesna.

Conclusion

Dimesna (BNP7787) represents a promising strategy to enhance the therapeutic index of established chemotherapeutic agents by mitigating their dose-limiting toxicities. A thorough preclinical evaluation, employing a combination of well-designed in vitro and in vivo studies, is paramount to fully characterizing its potential. This guide provides a foundational framework for researchers to design and execute robust preclinical studies on Dimesna, ultimately contributing to a better understanding of its clinical utility in cancer therapy.

References

-

Mesna - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

-

Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer. National Center for Biotechnology Information. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Mesna in Oncology: A Deeper Dive into its Chemical Properties and Therapeutic Actions. Synapse. [Link]

-

Pharmacokinetics and pharmacodynamics of mesna-mediated plasma cysteine depletion. National Center for Biotechnology Information. [Link]

-

Pharmacokinetics and Therapeutic Uses of Mesna. Western University. [Link]

-

Pharmacokinetics and Therapeutic Uses of Mesna. Scholarship@Western. [Link]

-

Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. National Center for Biotechnology Information. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

-

Annexin V Apoptosis Assay. Creative Bioarray. [Link]

-

Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer. National Center for Biotechnology Information. [Link]

-

Phase I and pharmacokinetic study of the novel chemoprotector BNP7787 in combination with cisplatin and attempt to eliminate the hydration schedule. National Center for Biotechnology Information. [Link]

-

What is Dimesna used for?. Patsnap Synapse. [Link]

-

Inhibition of tumor growth and metastasis by non-small cell lung cancer cells transfected with cyclin D1-targeted siRNA. National Center for Biotechnology Information. [Link]

-

Mechanistic study of BNP7787-mediated cisplatin nephroprotection: modulation of gamma-glutamyl transpeptidase. National Center for Biotechnology Information. [Link]

-

Reduction of dimesna to mesna by the isolated perfused rat liver. National Center for Biotechnology Information. [Link]

-

Dimesna in Treating Patients With Solid Tumors Who Are Undergoing Treatment With Cisplatin and Paclitaxel. ClinicalTrials.gov. [Link]

-

Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET. Oncotarget. [Link]

-

Dimesna in Treating Patients With Solid Tumors Who Are Undergoing Treatment With Cisplatin and Paclitaxel. TrialScreen. [Link]

-

The Effects of Paclitaxel in the Combination of Diamond Nanoparticles on the Structure of Human Serum Albumin (HSA) and Their Antiproliferative Role on MDA-MB-231cells. National Center for Biotechnology Information. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

-

Use of nude mouse xenografts as preclinical drug screens. Further studies on in vitro growth of xenograft tumor colony-forming cells. National Center for Biotechnology Information. [Link]

-

IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. ResearchGate. [Link]

-

Calculated primary tumor volume versus actual weight. Subcutaneous... ResearchGate. [Link]

-

IC 50 values (mM) against cancer cell lines a. ResearchGate. [Link]

-

Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research. National Center for Biotechnology Information. [Link]

-

Tumor growth inhibition-overall survival modeling in non-small cell lung cancer: A case study from GEMSTONE-302. National Center for Biotechnology Information. [Link]

-

Phase II study of paclitaxel in combination with mitoxantrone and ifosfamide/mesna for patients with relapsed or refractory non-Hodgkin's lymphoma after failure to cytarabine/cisplatin combination. National Center for Biotechnology Information. [Link]

-

Emerging Targets in Non-Small Cell Lung Cancer. MDPI. [Link]

-

Comparison of the dose-response curve of selected generic oncology... ResearchGate. [Link]

-

Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. National Center for Biotechnology Information. [Link]

-

Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis. National Center for Biotechnology Information. [Link]

-

Changes in body weight and tumor volume in mice. (A) The trend of tumor... ResearchGate. [Link]

-

In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system. National Center for Biotechnology Information. [Link]

-

Preclinical Models for Functional Precision Lung Cancer Research. MDPI. [Link]

-

Inhibition of the growth of non-small cell lung cancer by miRNA-1271. National Center for Biotechnology Information. [Link]

Sources

- 1. What is Dimesna used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antitumor activity of 2-mercaptoethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 8. Mechanistic study of BNP7787-mediated cisplatin nephroprotection: modulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Use of nude mouse xenografts as preclinical drug screens. Further studies on in vitro growth of xenograft tumor colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phase I and pharmacokinetic study of the novel chemoprotector BNP7787 in combination with cisplatin and attempt to eliminate the hydration schedule - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 24. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dimesna-Mesna Redox System in Clinical Therapeutics

An In-Depth Technical Guide on the In Vivo Conversion of Dimesna to Mesna

The strategic administration of chemotherapeutic agents like ifosfamide and cyclophosphamide is often limited by severe urothelial toxicity, primarily hemorrhagic cystitis. This toxicity is mediated by acrolein, a reactive metabolite that accumulates in the bladder.[1] To counteract this, the uroprotective agent Mesna (sodium 2-mercaptoethane sulfonate) is co-administered. Mesna's efficacy is rooted in its sulfhydryl (-SH) group, which neutralizes acrolein in the urinary tract.[2]

However, following intravenous administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, Dimesna (2,2'-dithiobis-ethane sulfonate).[1][3] This seemingly counterintuitive step is central to its therapeutic action. Dimesna acts as a stable, inactive transport form, preventing off-target effects in the systemic circulation.[4][5] The therapeutic benefit is realized only upon its arrival in the kidneys, where it is converted back to the active Mesna. This technical guide provides an in-depth exploration of the in vivo conversion of Dimesna to Mesna, detailing the metabolic pathways, key enzymatic players, and the analytical methodologies required to quantify this critical biotransformation.

The Metabolic Journey: From Systemic Dimesna to Renal Mesna

The conversion of Dimesna back to its active Mesna form is not a random process but a targeted bioactivation occurring predominantly within the renal tubules. This ensures that the protective agent is concentrated precisely where it is needed to neutralize the toxic metabolites of chemotherapy.[6][7]

Systemic Circulation and Renal Filtration

Once in the plasma, Mesna is rapidly auto-oxidized to Dimesna, which becomes the predominant circulating form.[3] Dimesna is physiologically inert and hydrophilic, which limits its passage into most cells and ensures it remains within the vascular compartment until it is efficiently cleared by the kidneys.[3][8] Upon reaching the renal glomeruli, Dimesna is filtered into the tubular lumen. A significant portion is then reabsorbed by the renal tubular epithelial cells, the primary site of its reductive activation.[3][6]

Mechanisms of Reductive Conversion

The reduction of the Dimesna disulfide bond to yield two molecules of the active Mesna thiol is accomplished through both enzymatic and non-enzymatic pathways.

Enzymatic Reduction: The cellular machinery for maintaining redox homeostasis is the primary driver of Dimesna's conversion.

-

Glutathione Reductase: Within the cytosol of renal and intestinal epithelial cells, glutathione reductase plays a key role. This enzyme facilitates the reduction of Dimesna, a process that consumes reduced glutathione (GSH).[6][8]

-

Thioredoxin (Trx) System: The thioredoxin system is another critical enzymatic pathway capable of reducing Dimesna.[9][10]

-

Thiol Transferase: This enzyme is also involved in the reduction mechanism within intestinal and renal cells.[6][8]

Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically through a process called thiol-disulfide exchange.[9]

-

Thiol-Disulfide Exchange: Endogenous thiols, such as the sulfhydryl groups of glutathione (GSH) and cysteine, can directly react with Dimesna. This exchange cleaves the disulfide bond in Dimesna, generating one molecule of Mesna and a new mixed disulfide (e.g., Mesna-glutathione). The mixed disulfide can then be further reduced to yield a second molecule of Mesna.[9]

While the liver has some capacity for this reduction, studies using isolated perfused rat livers indicate its contribution is secondary to the kidney.[11] The renal tubular epithelium remains the principal site for the bioactivation of Dimesna to Mesna, which is then secreted back into the tubular lumen to perform its uroprotective function.[3][6]

Visualization of the Metabolic Pathway

The following diagram illustrates the systemic disposition and renal conversion of Dimesna to Mesna.

Quantitative Analysis of Dimesna and Mesna

Accurate quantification of both Mesna and Dimesna in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The primary analytical challenge is the inherent instability of the thiol group in Mesna, which readily oxidizes to Dimesna ex vivo. Therefore, protocols must be designed to either immediately stabilize the sample or to quantify total Mesna by chemically reducing all Dimesna present.

Experimental Protocol: Quantification via LC-MS/MS

This protocol outlines a robust method for measuring free Mesna and total Mesna (from Dimesna) in plasma.

3.1.1 Materials and Reagents

-

Blood collection tubes with K2-EDTA

-

Perchloric acid (PCA) or similar protein precipitating agent

-

Sodium borohydride (for total Mesna analysis)[12]

-

Internal Standard (IS), e.g., p-aminobenzoic acid[12]

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Formic acid or ammonium formate for mobile phase modification[13]

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

3.1.2 Step-by-Step Methodology

-

Sample Collection:

-

Collect whole blood in K2-EDTA tubes and place immediately on ice to minimize ex vivo oxidation.

-

Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

-

-

Sample Preparation for Free Mesna:

-

To 100 µL of plasma, add 10 µL of the Internal Standard (IS) solution.

-

Immediately add 100 µL of ice-cold 0.08 M sulfuric acid containing 1.25% sodium hexametaphosphate to precipitate proteins and stabilize the sample.[12]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

-

-

Sample Preparation for Total Mesna (Mesna + Dimesna):

-

To 100 µL of plasma, add 10 µL of the IS solution.

-

Add a freshly prepared solution of sodium borohydride to reduce Dimesna to Mesna. Incubate as required (e.g., 30 minutes at room temperature).[12]

-

Proceed with the protein precipitation step as described above (Step 2.2) to stop the reaction and precipitate proteins.

-

Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column with a gradient elution profile. A typical mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Mesna and the IS.

-

-

Quantification: Construct a calibration curve using known concentrations of Mesna in a blank matrix (e.g., control plasma). Calculate the concentration of Mesna in the unknown samples by comparing the peak area ratio (Analyte/IS) to the calibration curve.

-

Visualization of the Analytical Workflow

The diagram below outlines the workflow for the differential quantification of free and total Mesna.

Pharmacokinetic Data Summary

Clinical studies have characterized the pharmacokinetic profiles of both Mesna and its disulfide, Dimesna. Understanding these parameters is crucial for designing effective dosing regimens. After administration, Mesna exhibits a short half-life, while the more stable Dimesna persists longer in circulation.

| Parameter | Mesna | Dimesna | Reference |

| Postdistributive Half-Life (t½β) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | [14][15] |

| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | [14][15] |

| Volume of Distribution (Vdss) | 1.09 ± 1.18 L/kg | - | [14][15] |

| Total Clearance (Cl) | 0.755 ± 0.507 L/hr·kg | - | [14][15] |

| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr·kg | 0.157 ± 0.156 L/hr·kg | [14][15] |

| Fraction Excreted in Urine (fu, 20h) | 0.361 ± 0.15 | 0.482 ± 0.25 | [14][15] |

| AUC Mesna / AUC Dimesna Ratio | \multicolumn{2}{c | }{1.21 ± 0.57} | [14][15] |

Data presented as mean ± SD from a study in bone marrow transplant patients.

Conclusion

The in vivo conversion of Dimesna to Mesna is a sophisticated and targeted drug delivery mechanism. It leverages the body's natural redox systems, primarily in the kidney, to transform a stable, inactive circulating prodrug into a potent, localized protective agent. This process ensures that the active Mesna thiol is delivered with high efficiency to the urinary tract, where it can effectively neutralize the urotoxic metabolites of chemotherapy, thereby enhancing patient safety. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately study and monitor this critical biotransformation, paving the way for optimized dosing strategies and further development of thiol-based cytoprotective agents.

References

-

Shaw, P. J., & Spry, J. (Year). Enzymatic and non-enzymatic mechanisms of dimesna metabolism. PubMed. [Link]

-

Ali, S. F., et al. (1998). Reduction of dimesna to mesna by the isolated perfused rat liver. PubMed. [Link]

-

Sane, S. P., et al. (Year). Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation. PubMed. [Link]

-

al-Rawithi, S., et al. (1995). Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna. PubMed. [Link]

-

Sane, S. P., et al. (Year). Pharmacokinetics of Mesna and Dimesna After... The Journal of Clinical Pharmacology - Ovid. [Link]

-

Sarvestani, M. R. J., & Gholami Dastnaei, P. (2024). A Review on Mesna Pharmacology and its Analytical Techniques. Medicinal and Medical Chemistry. [Link]

-

Sarvestani, M. R. J., & Gholami Dastnaei, P. (2024). A Review on Mesna Pharmacology and its Analytical Techniques. ResearchGate. [Link]

-

Synapse. (2024). What is the mechanism of Mesna?. Patsnap Synapse. [Link]

-

Ormstad, K., et al. (Year). Pharmacokinetics and Metabolism of Sodium 2-mercaptoethanesulfonate in the Rat. PubMed. [Link]

-

Goren, M. P., et al. (Year). Pharmacokinetics of an intravenous-oral versus intravenous-mesna regimen in lung cancer patients receiving ifosfamide. Journal of Clinical Oncology - ASCO Publications. [Link]

-

Synapse. (2024). What is Dimesna used for?. Patsnap Synapse. [Link]

-

Patsnap. (Year). Mesna in Oncology: A Deeper Dive into its Chemical Properties and Therapeutic Actions. Patsnap. [Link]

-

Stevens, C., et al. (Year). Crossover Randomized Comparison of Intravenous versus Intravenous/Oral Mesna in Soft Tissue Sarcoma Treated with High-Dose Ifosfamide. AACR Journals. [Link]

-

Akgul, H. M., et al. (Year). The Protective Role of Mesna in Renal Toxicity Associated with Radiotherapy in Rats. DergiPark. [Link]

-

Urquhart, B. L. (Year). Pharmacokinetics and Therapeutic Uses of Mesna. Scholarship@Western. [Link]

-

Al-Tannak, N. F., et al. (Year). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. NIH. [Link]

-

Urquhart, B. L. (Year). Pharmacokinetics and Therapeutic Uses of Mesna. Western University. [Link]

-

Sandhu, J. K., & Kondapaneni, V. (2023). Mesna. StatPearls - NCBI Bookshelf. [Link]

-

Burkert, H., & Biermann, B. (Year). [Uroprotection with mesna in the chemotherapy of malignant tumors with oxazaphosphorines. Biometric evaluation of a sequential clinical study]. PubMed. [Link]

-

Sarvestani, M. R. J., & Gholami Dastnaei, P. (2024). A Review on Mesna Pharmacology and its Analytical Techniques. ResearchGate. [Link]

-

Sandhu, J. K., & Kondapaneni, V. (2024). Mesna. PubMed. [Link]

-

Salvati, F., et al. (Year). Phase II study of ifosfamide combined with Mesna uroprotection in advanced non-small-cell lung carcinoma and other solid tumors. PubMed. [Link]

Sources

- 1. What is the mechanism of Mesna? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uwo.scholaris.ca [uwo.scholaris.ca]

- 11. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Pharmacological Profile of Dimesna

Foreword

Dimesna, the disulfide dimer of mesna, represents a fascinating case study in prodrug design and targeted bioactivation. Its pharmacological profile is intrinsically linked to the delicate redox balance within the body, a dynamic interplay that allows for systemic inactivation and localized, targeted activation. This guide is intended for researchers, clinicians, and drug development professionals who seek a deeper, mechanistic understanding of Dimesna. We will move beyond surface-level descriptions to explore the causal biochemistry, the rationale behind experimental designs for its characterization, and its evolving role as a cytoprotective agent in oncology.

Core Mechanism of Action: A Tale of Two Compartments

Dimesna (sodium 2,2'-dithio-bis-ethanesulfonate) is a uroprotective, nephroprotective, and chemoprotective agent.[1] Its primary function is to mitigate the toxicity of certain chemotherapeutic agents, particularly the oxazaphosphorine alkylating agents ifosfamide and cyclophosphamide.[2] The ingenuity of its mechanism lies in a compartmentalized activation strategy.

In the systemic circulation (bloodstream), the active thiol compound, mesna, is rapidly oxidized to its inactive disulfide form, Dimesna.[3][4][5] This systemic inactivation is crucial, as it prevents the free thiol group of mesna from interfering with the antitumor efficacy of co-administered alkylating agents throughout the body.[6]

The therapeutic action begins upon reaching the renal system. In the kidneys, Dimesna undergoes reduction back to two molecules of the active mesna.[3][7][8] This reactivated mesna is then concentrated in the bladder, where it can exert its protective effects.[3][8]

The primary target of mesna is acrolein, a highly urotoxic metabolite generated from the breakdown of ifosfamide and cyclophosphamide.[2][8] Acrolein is responsible for causing hemorrhagic cystitis, a severe and painful inflammation of the bladder lining.[2] The free thiol (-SH) group of mesna reacts with the double bond of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[8][9] This neutralization of acrolein is the cornerstone of Dimesna's uroprotective action.[2][8]

Beyond acrolein neutralization, Dimesna and its active metabolite mesna act as scavengers of free radicals, providing an additional layer of cellular protection against oxidative damage induced by chemotherapy.[2]

Pharmacokinetics: The Redox Pendulum

The pharmacokinetics of Dimesna are inseparable from those of mesna, existing in a dynamic equilibrium. The body's redox environment dictates the ratio of the two species.

Absorption, Distribution, and Metabolism

Dimesna itself can be administered, but more commonly, mesna is administered and rapidly converts to Dimesna in the plasma.[3][4] The volume of distribution for mesna is approximately 0.65 L/kg, suggesting it remains largely within the total body water.[3][4]

The metabolic core is the reversible thiol-disulfide exchange:

-

Systemic Oxidation : In the intravascular compartment, mesna is rapidly oxidized to Dimesna. This process is so efficient that mesna has a very short half-life of about 22 minutes, while Dimesna's half-life is longer, around 70 minutes.[4]

-

Renal and Intracellular Reduction : The conversion of Dimesna back to mesna is critical for its activity. This reduction is not a simple passive process; it is facilitated by both enzymatic and non-enzymatic mechanisms.[6][10]

Renal Handling and Excretion

The kidneys are the central processing hub for Dimesna. Renal organic anion transporters OAT1, OAT3, and OAT4 are responsible for the specific uptake of Dimesna into kidney cells, which contributes to its kidney-specific activity.[7] After reduction to mesna within the renal cells, it is secreted into the tubules.[6] Both mesna and Dimesna are ultimately excreted in the urine. Studies show that after an intravenous dose, approximately 32-33% is excreted as mesna and 33% as Dimesna.[3][4]

Pharmacokinetic Data Summary

| Parameter | Mesna | Dimesna | Source(s) |

| Half-Life (Elimination) | ~0.36 hours (~22 min) | ~1.17 hours (~70 min) | [4][11] |

| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | Not typically reported alone | [3][4] |

| Metabolism | Rapidly oxidized to Dimesna | Reduced to mesna in kidneys/cells | [4] |

| Primary Excretion Route | Urine (~32%) | Urine (~33%) | [4] |

| Plasma Protein Binding | 69% to 75% | Not specified | [4] |

Pharmacodynamics and Extended Profile

While uroprotection is its most well-defined role, the pharmacodynamic effects of Dimesna extend to nephroprotection and potential modulation of chemotherapy efficacy.

Nephroprotection

Dimesna is under investigation for mitigating cisplatin-induced nephrotoxicity.[6] The proposed mechanisms involve the inhibition of aminopeptidase N (APN) by Dimesna-derived disulfide heteroconjugates and interference with the gamma-glutamyl transpeptidase (GGT) pathway, which is involved in the toxification of platinum-based agents in the kidney.[7]

Modulation of Chemotherapy-Related Toxicities

Studies have shown that Dimesna can modulate the hyperpolymerization of microtubules induced by paclitaxel.[7] This suggests a potential role in reducing taxane-related toxicities. Clinical trials have been designed to explore Dimesna's ability to protect against both cisplatin-induced nephrotoxicity and paclitaxel-related neurotoxicity.[12][13]

Disulfide Bond Disruption

As a disulfide-containing molecule, Dimesna has the potential to act as a disulfide bond disrupting agent (DDA). It may modify cysteine residues on the extracellular domains of receptor tyrosine kinases like EGFR, MET, and ROS1, potentially altering their signaling and sensitizing cancer cells to kinase inhibitors.[1]

Key Experimental Methodologies

Characterizing the pharmacological profile of Dimesna requires robust analytical methods to track the dynamic thiol-disulfide exchange.

Protocol: Quantification of Mesna and Dimesna in Plasma

This protocol provides a validated framework for determining the concentration of both the free thiol (mesna) and the total drug (mesna + Dimesna) in a biological matrix. The core principle is the differential treatment of samples: one set is analyzed directly for the free thiol, while a second set is treated with a reducing agent to convert all Dimesna to mesna before analysis.

I. Materials & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ED).

-

C18 reverse-phase HPLC column.

-

Sodium borohydride (reducing agent).

-

Perchloric acid (protein precipitation).

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent).

-

Mesna and Dimesna analytical standards.

-

Plasma samples collected in EDTA-containing tubes.

II. Step-by-Step Protocol:

-

Sample Collection & Handling : Collect blood samples at specified time points post-administration. Immediately centrifuge at 4°C to separate plasma. Prompt processing is critical to prevent ex-vivo oxidation of mesna.

-

Sample Preparation for Free Mesna : a. To 500 µL of plasma, add 500 µL of ice-cold 1.0 M perchloric acid to precipitate proteins. b. Vortex vigorously for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm filter. e. Inject the filtrate directly into the HPLC-ED system.

-

Sample Preparation for Total Mesna (Mesna + Dimesna) : a. To 500 µL of plasma, add a freshly prepared solution of sodium borohydride to achieve a final concentration sufficient for complete reduction (e.g., 10 mg/mL). b. Incubate for 30 minutes at room temperature to allow for the complete conversion of Dimesna to mesna.[14][15] c. Proceed with protein precipitation using perchloric acid as described in step 2a-d. d. Inject the final filtrate into the HPLC-ED system.

-

Chromatographic Analysis : a. Equilibrate the C18 column with the mobile phase. b. Set the electrochemical detector to an appropriate potential to detect the thiol group of mesna. c. Inject prepared samples and standards. d. Quantify the mesna peak area against a standard curve.

-

Calculation :

-

Concentration of Dimesna = ([Total Mesna] - [Free Mesna]) / 2

-

III. System Validation & Causality :

-

Specificity : The electrochemical detector provides high specificity for the thiol group, ensuring that only mesna is detected.

-

Reduction Efficiency : The protocol's validity hinges on the complete reduction of Dimesna by sodium borohydride. This should be validated using Dimesna standards to confirm 100% conversion.

-

Stability : The immediate precipitation with acid quenches further thiol-disulfide exchange, ensuring the measured concentrations reflect the in-vivo state at the time of sampling.

Protocol: In Vitro Thiol-Disulfide Exchange Assay

This colorimetric assay, adapted from the principle of Ellman's reagent, can be used to study the kinetics of Dimesna reduction by endogenous thiols like glutathione in a controlled, in vitro setting.

I. Principle : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a symmetrical disulfide that reacts with free thiols via disulfide exchange to release a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a strong absorbance at 412 nm. By monitoring the rate of TNB²⁻ formation, one can study the kinetics of thiol-disulfide reactions.[16][17]

II. Materials & Reagents:

-

Spectrophotometer capable of reading at 412 nm.

-

Dimesna.

-

Reduced Glutathione (GSH).

-

DTNB (Ellman's Reagent).

-

Phosphate buffer (pH 7.4).

III. Step-by-Step Protocol:

-

Reagent Preparation : Prepare stock solutions of Dimesna, GSH, and DTNB in the phosphate buffer. All solutions should be freshly prepared.

-

Reaction Setup : In a cuvette, combine the phosphate buffer, DTNB, and Dimesna.

-

Initiate Reaction : Start the reaction by adding the GSH solution to the cuvette and mix immediately.

-

Data Acquisition : Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 10 minutes).

-

Analysis : Plot Absorbance (412 nm) versus time. The initial slope of this curve is proportional to the initial rate of the thiol-disulfide exchange reaction between GSH and Dimesna. By varying the concentrations of Dimesna and GSH, kinetic parameters such as the rate constant can be determined.

Adverse Effects and Clinical Considerations

Because Dimesna's active form, mesna, is used in combination with potent chemotherapeutic agents, it is often difficult to definitively attribute adverse effects to the cytoprotectant alone.[18] However, some reactions are reasonably associated with mesna/Dimesna administration.

-

Hypersensitivity Reactions : Systemic hypersensitivity reactions, including anaphylaxis, can occur.[19] These may manifest as fever, hypotension, rash, and urticaria and can occur on first exposure or after several months.[19] A history of allergy to other thiol compounds may increase this risk.[20]

-

Dermatologic Toxicity : Serious skin reactions, including those consistent with Stevens-Johnson syndrome, have been reported.[19] More common reactions include rash, pruritus, and flushing.[19][21]

-

Gastrointestinal Effects : Nausea, vomiting, and diarrhea are commonly reported, though these are also hallmark side effects of the co-administered chemotherapy.[18][21]

-

Laboratory Interference : Mesna can cause false-positive results for urinary ketones on tests that use a sodium nitroprusside-based reagent (e.g., dipstick tests).[3][11]

Conclusion

Dimesna is more than a simple adjuvant; it is a sophisticated prodrug whose pharmacological profile is a masterclass in exploiting physiological compartments and biochemical pathways. Its efficacy is rooted in the reversible oxidation-reduction cycle with its active thiol metabolite, mesna. This cycle allows Dimesna to travel systemically in an inert form and become activated precisely where it is needed most—in the renal system to protect against the toxic byproducts of chemotherapy. Ongoing research into its nephroprotective and chemosensitizing properties suggests that the full clinical potential of this disulfide agent may yet be untapped. A thorough understanding of its pharmacokinetics and the underlying thiol-disulfide exchange mechanisms is paramount for optimizing its current use and exploring future applications.

References

-

What is Dimesna used for? - Patsnap Synapse. (2024-07-04). Available from: [Link]

-

Mesna - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

Pharmacokinetics and Therapeutic Uses of Mesna - Scholarship@Western. Available from: [Link]

-

Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed. Available from: [Link]

-

Dimesna in Treating Patients With Solid Tumors Who Are Undergoing Treatment With Cisplatin and Paclitaxel - ClinicalTrials.gov. (2013-01-31). Available from: [Link]

-

What is the mechanism of Mesna? - Patsnap Synapse. (2024-07-17). Available from: [Link]

- US5922902A - Process for making mesna, dimesna and derivatives thereof - Google Patents.

-

Definition of dimesna - NCI Drug Dictionary - National Cancer Institute. Available from: [Link]

-

Pharmacokinetics of Mesna and Dimesna After... : The Journal of Clinical Pharmacology - Ovid. Available from: [Link]

-

Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed. Available from: [Link]

-

Mesna: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020-02-17). Available from: [Link]

-

Mesna - Grokipedia. Available from: [Link]

-

Dimesna in Treating Patients With Solid Tumors Who Are Undergoing Treatment With Cisplatin and Paclitaxel | TrialScreen. (2013-01-31). Available from: [Link]

-

Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed - NIH. Available from: [Link]

-

Pharmacokinetics and pharmacodynamics of mesna-mediated plasma cysteine depletion. Available from: [Link]

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (2023-02-28). Available from: [Link]

-

Quantification of Thiols and Disulfides - PMC - PubMed Central. Available from: [Link]

-

[Prevention of urotoxic actions of cyclophosphamide and ifosfamide by dimesna (preliminary communication) (author's transl)] - PubMed. Available from: [Link]

-

Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI. (2020-08-09). Available from: [Link]

-

Mesna 1g/10ml Solution for Injection: A Clinical Profile - GlobalRx. Available from: [Link]

-

Crossover Randomized Comparison of Intravenous versus Intravenous/Oral Mesna in Soft Tissue Sarcoma Treated with High-Dose Ifosfamide - AACR Journals. Available from: [Link]

-

Mesna - ASHP Publications. Available from: [Link]

- US5808140A - Process for making mesna, dimesna and derivatives thereof - Google Patents.

-

Mesna Monograph for Professionals - Drugs.com. (2024-05-10). Available from: [Link]

-

Pharmacokinetics of an intravenous-oral versus intravenous-mesna regimen in lung cancer patients receiving ifosfamide. | Journal of Clinical Oncology - ASCO Publications. Available from: [Link]

-

DrugCentral 2023 2022 Update-Veterinary Drugs & Uses. Available from: [Link]

-

Mesnex (mesna) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. Available from: [Link]

-

Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC. Available from: [Link]

-

Synthesis scheme of mesna from 1,2-dichloroethane by alkyl trithiocarbonate approach. Available from: [Link]

-

Mesna - Treatment and side effects | Macmillan Cancer Support. Available from: [Link]

-

Mesna (intravenous route) - Side effects & uses - Mayo Clinic. (2025-01-31). Available from: [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. What is Dimesna used for? [synapse.patsnap.com]

- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. grokipedia.com [grokipedia.com]

- 6. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of Mesna? [synapse.patsnap.com]

- 9. Articles [globalrx.com]

- 10. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 14. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugcentral.org [drugcentral.org]

- 19. reference.medscape.com [reference.medscape.com]

- 20. Mesna (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 21. Mesna - Treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]

The discovery and development of Tavocept (Dimesna)

An In-Depth Technical Guide to the Discovery and Development of Tavocept (Dimesna)

Authored by: Gemini, Senior Application Scientist

Abstract

Tavocept (Dimesna, BNP7787) is an investigational drug that has traversed a complex and scientifically intriguing development path. Initially conceived as a targeted chemoprotective agent, its clinical evaluation revealed unexpected anti-tumor enhancing properties, particularly in specific cancer histologies. This guide provides a comprehensive technical overview of Tavocept's journey, from its chemical rationale and multifaceted mechanism of action to the critical preclinical and clinical findings that have defined its potential therapeutic niche. We will dissect the experimental choices, present key data, and illustrate the core scientific principles that have guided its development for an audience of researchers, scientists, and drug development professionals.

Introduction: The Chemical Rationale and Genesis of Tavocept

The conceptual origin of Tavocept lies in the established clinical utility of mesna (sodium 2-mercaptoethane sulfonate). Mesna is widely used as a uroprotective agent to mitigate the risk of hemorrhagic cystitis, a severe toxicity associated with oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide.[1][2] Its efficacy stems from the free thiol (-SH) group, which neutralizes urotoxic metabolites, such as acrolein, in the bladder.[2]

Tavocept, chemically known as dimesna or disodium 2,2′-dithio-bis-ethane sulfonate, is the stable disulfide dimer of mesna.[3][4] The foundational hypothesis for its development was to create a prodrug that would be chemically inert in the systemic circulation and become activated—via reduction of its disulfide bond back to two molecules of mesna—preferentially in the kidneys.[5] This targeted activation was intended to deliver high concentrations of the active thiol compound precisely where it was needed to protect against the nephrotoxicity of platinum-based agents like cisplatin, while avoiding potential interference with the parent drug's anti-tumor activity in the plasma.[5]

A Dual Mechanism of Action: From Targeted Protection to Tumor Modulation

Initial research focused on Tavocept's role as a chemoprotectant. However, subsequent investigations uncovered a more complex pharmacological profile, revealing a dual mechanism that includes both the mitigation of chemotherapy-induced toxicities and the enhancement of anti-tumor efficacy.

Mechanism I: Chemoprotection and Detoxification

Tavocept's protective effects are primarily mediated by its conversion to mesna and the formation of pharmacologically active mixed disulfides.[3] This process is particularly relevant in the renal tubules, a site of high metabolic activity and the primary location of cisplatin-induced nephrotoxicity.

Two distinct pathways contribute to this protection:

-

Direct Inactivation of Platinum Species: The free thiol group of mesna can directly bind to aquated, electrophilic cisplatin species within the renal tubules, forming non-toxic thioplatinum complexes that are readily excreted.[3][6]

-